Dodecan-4-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate
Description
Dodecan-4-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound with a molecular formula of C39H77NO5 and a molecular weight of 640.03 g/mol . This compound is primarily used in research and industrial applications, particularly in the field of lipid nanoparticles and drug delivery systems .
Properties
Molecular Formula |
C39H77NO5 |
|---|---|
Molecular Weight |
640.0 g/mol |
IUPAC Name |
nonyl 8-[(8-dodecan-4-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C39H77NO5/c1-4-7-9-11-13-21-27-36-44-38(42)30-23-17-14-19-25-32-40(34-35-41)33-26-20-15-18-24-31-39(43)45-37(28-6-3)29-22-16-12-10-8-5-2/h37,41H,4-36H2,1-3H3 |
InChI Key |
ITEBMSZNAWSLHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCC)CCCCCCCC)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecan-4-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate typically involves multiple steps, including esterification, amidation, and etherification reactions. The starting materials include dodecan-4-ol, 8-oxooctanoic acid, and 2-hydroxyethylamine. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid and solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes purification steps such as distillation, crystallization, and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Dodecan-4-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Dodecan-4-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of lipid metabolism and membrane biology.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dodecan-4-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves its interaction with lipid membranes and cellular uptake pathways. The compound can form lipid nanoparticles that encapsulate therapeutic agents, facilitating their delivery into cells. The molecular targets include lipid bilayers and endocytic pathways, which enable the efficient release of the encapsulated agents into the cytoplasm .
Comparison with Similar Compounds
Similar Compounds
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate: Another lipid used in nanoparticle formulations.
Octadecan-9-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate: Similar structure with a longer alkyl chain.
Uniqueness
Dodecan-4-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is unique due to its specific alkyl chain length and functional groups, which provide distinct physicochemical properties. These properties make it particularly suitable for forming stable lipid nanoparticles and enhancing the delivery of therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
